molecular formula C16H21NO3 B7627949 4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid

4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid

Cat. No.: B7627949
M. Wt: 275.34 g/mol
InChI Key: ZDQVHEIXRRJOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid, also known as MPDPB or 4-MPD, is a chemical compound that belongs to the family of piperidine derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.4 g/mol. MPDPB has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. This results in a reduction in the release of excitatory neurotransmitters such as glutamate, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been found to increase the levels of dopamine and serotonin in certain brain regions, leading to its potential use as an antidepressant and anti-addiction drug. It has also been shown to reduce the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid in lab experiments is its relatively low toxicity compared to other piperidine derivatives. This makes it a safer alternative for use in animal studies. However, its limited solubility in water can make it difficult to administer in certain experimental settings. Additionally, its effects on different neurotransmitter systems can make it challenging to isolate its specific mechanisms of action.

Future Directions

There are several potential future directions for the study of 4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid. One area of interest is its potential use as a treatment for addiction and depression. Further studies are needed to determine its efficacy and safety in these applications. Another area of research is its potential use as a tool for studying the GABAergic system and its interactions with other neurotransmitter systems in the brain. Additionally, the development of new synthesis methods for this compound could lead to its wider use in scientific research.

Synthesis Methods

4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid can be synthesized through a multistep process that involves the reaction of 4-bromobenzoic acid with 2-methylpiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid has been extensively studied for its potential applications in various scientific fields. In pharmacology, it has been shown to exhibit analgesic and anticonvulsant properties, making it a potential candidate for the development of new pain management and epilepsy drugs. In neuroscience, this compound has been found to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. This has led to its investigation as a potential treatment for psychiatric disorders such as depression and addiction.

Properties

IUPAC Name

4-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-4-2-3-11-17(12)15(18)10-7-13-5-8-14(9-6-13)16(19)20/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQVHEIXRRJOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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